molecular formula C8H7N3O B1613672 5-Amino-1H-indazole-3-carbaldehyde CAS No. 885519-26-6

5-Amino-1H-indazole-3-carbaldehyde

Cat. No.: B1613672
CAS No.: 885519-26-6
M. Wt: 161.16 g/mol
InChI Key: XTNNTXYVRNVHGB-UHFFFAOYSA-N
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Description

5-Amino-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indazole core with an amino group at the 5-position and an aldehyde group at the 3-position, making it a versatile intermediate for various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve optimized procedures to ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Mechanism of Action

The mechanism of action of 5-Amino-1H-indazole-3-carbaldehyde involves its interaction with various molecular targets, such as enzymes and receptors. It can inhibit kinase activity, thereby affecting cell signaling pathways and leading to altered cellular functions. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Amino-1H-indazole-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which allows for diverse chemical modifications and biological activities. Its dual functional groups make it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Properties

IUPAC Name

5-amino-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNNTXYVRNVHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646301
Record name 5-Amino-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-26-6
Record name 5-Amino-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1H-indazole-3-carbaldehyde
Reactant of Route 2
5-Amino-1H-indazole-3-carbaldehyde
Reactant of Route 3
5-Amino-1H-indazole-3-carbaldehyde
Reactant of Route 4
5-Amino-1H-indazole-3-carbaldehyde
Reactant of Route 5
5-Amino-1H-indazole-3-carbaldehyde
Reactant of Route 6
5-Amino-1H-indazole-3-carbaldehyde

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